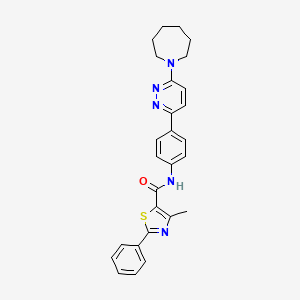
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves intricate steps, combining the azepane, pyridazine, phenyl, thiazole, and carboxamide moieties. Researchers have likely explored various synthetic routes, optimizing yields and purity. Detailed studies on the synthetic pathways, reagents, and reaction conditions are essential for understanding its production .
Molecular Structure Analysis
The molecular structure of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide is crucial for predicting its properties and interactions. Analyzing bond angles, torsion angles, and steric effects provides insights into its stability and reactivity. Computational methods, such as density functional theory (DFT), can aid in elucidating its 3D structure .
Chemical Reactions Analysis
Exploring the compound’s reactivity is essential. Investigate its behavior under various conditions, including acidic, basic, and oxidative environments. Identify potential functional group transformations, such as hydrolysis, amidation, or cyclization. Reaction mechanisms and intermediates should be thoroughly studied .
Physical And Chemical Properties Analysis
Characterize the compound’s physical properties, including solubility, melting point, and stability. Investigate its UV-Vis absorption spectrum, fluorescence, and electrochemical behavior. Additionally, assess its chemical stability under different storage conditions .
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Reactions
Cycloaddition Reactions : The study by Marcelis & Plas (1987) investigates cycloaddition reactions of cyclic ketene-N,S-acetals with tetrazines, producing pyridazine derivatives among other compounds. Such reactions are foundational in creating diverse heterocyclic structures, which are often explored for their potential biological activities (Marcelis & Plas, 1987).
Oxidative Rearrangement : Gu et al. (2015) focused on the oxidative rearrangement of a pyrazinone-carboxamide core, relevant for understanding the stability and metabolic fate of similar compounds in biological systems. This study highlights the impact of oxidative stress on drug molecules, which is crucial for drug development (Gu et al., 2015).
Biological Activities and Applications
Antitumor Activity : Stevens et al. (1984) discuss the synthesis and chemistry of imidazotetrazines, highlighting their broad-spectrum antitumor activity. This work is part of ongoing research into developing more effective cancer treatments by exploring novel chemical compounds (Stevens et al., 1984).
Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of such compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazole and pyridazinone, both of which have been associated with diverse biological activities . Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Pyridazinones have shown a range of pharmacological activities including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Mode of Action
Based on the biological activities of thiazole and pyridazinone derivatives, it can be inferred that the compound may interact with its targets to exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
These could potentially include pathways involved in inflammation, pain perception, microbial growth, viral replication, fluid balance, nerve signal transmission, and tumor growth .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties may influence the bioavailability of the compound
Result of Action
Based on the known biological activities of thiazole and pyridazinone derivatives, the compound may exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5OS/c1-19-25(34-27(28-19)21-9-5-4-6-10-21)26(33)29-22-13-11-20(12-14-22)23-15-16-24(31-30-23)32-17-7-2-3-8-18-32/h4-6,9-16H,2-3,7-8,17-18H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBZVHQUKMWLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2913560.png)
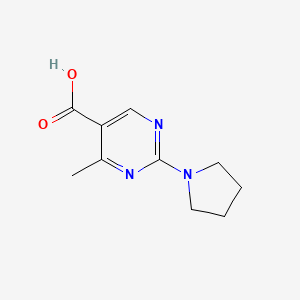

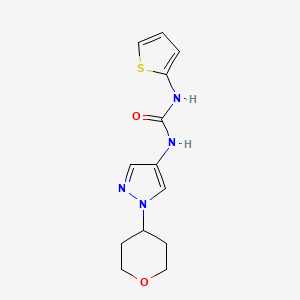
![N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2913566.png)
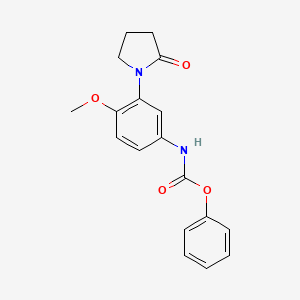
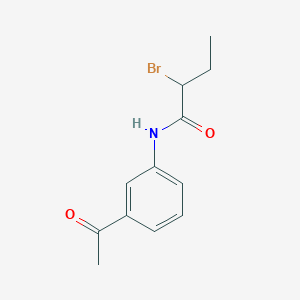
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1-ethyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2913572.png)
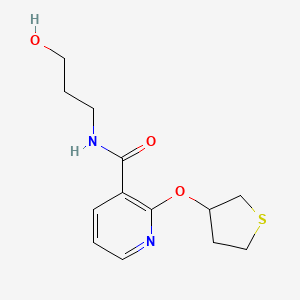
![2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2913575.png)
![5-(3,4-dichlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913576.png)
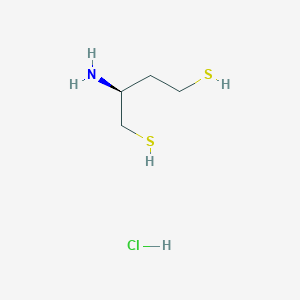
![N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide](/img/structure/B2913579.png)
amine hydrobromide](/img/no-structure.png)